molecular formula C7H7N3 B6177352 pyrrolo[1,2-a]pyrazin-1-amine CAS No. 2052588-76-6

pyrrolo[1,2-a]pyrazin-1-amine

Cat. No.: B6177352
CAS No.: 2052588-76-6
M. Wt: 133.15 g/mol
InChI Key: QPMSUQLAGSJGRX-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-a]pyrazin-1-amine (CAS 2052588-76-6) is a high-value nitrogen-containing heterocyclic compound with the molecular formula C7H7N3 and a molecular weight of 133.15. This compound is a key derivative of the pyrrolo[1,2-a]pyrazine scaffold, which is recognized in medicinal chemistry as a privileged structure due to its presence in a wide range of bioactive molecules and its synthetic versatility . The core structure is of significant interest in drug discovery for its potential to interact with various biological targets. Research into related pyrrolo[1,2-a]pyrazine derivatives has demonstrated a broad spectrum of biological activities, establishing this chemical class as a promising template for the development of novel therapeutic agents . Specific analogues have been investigated as potent inhibitors of enzymes like Poly(ADP-ribose) Polymerase (PARP), a key target in oncology, particularly for the treatment of cancer . Other derivatives have shown notable anti-inflammatory and analgesic properties in pre-clinical models, with some compounds exhibiting activity superior to standard anti-inflammatory drugs . Furthermore, the scaffold's utility extends to potential applications in developing antiviral agents and kinase inhibitors, which are crucial for treating various proliferative and inflammatory diseases . The pyrrolo[1,2-a]pyrazine core is also found in several natural products, underscoring its biochemical relevance . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new biological mechanisms. It serves as a versatile building block for further chemical functionalization to create novel compounds for biological screening . This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolo[1,2-a]pyrazin-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c8-7-6-2-1-4-10(6)5-3-9-7/h1-5H,(H2,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPMSUQLAGSJGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C(C2=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2052588-76-6
Record name pyrrolo[1,2-a]pyrazin-1-amine
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Synthetic Methodologies for the Pyrrolo 1,2 a Pyrazine Scaffold and Functionalized Derivatives

De Novo Synthetic Routes to the Pyrrolo[1,2-a]pyrazine (B1600676) Ring System

De novo synthesis of the pyrrolo[1,2-a]pyrazine ring system involves the construction of the bicyclic structure from acyclic or monocyclic precursors. These methods offer the flexibility to introduce a variety of substituents onto the final scaffold.

A predominant strategy for the synthesis of the pyrrolo[1,2-a]pyrazine core involves the cyclization of appropriately functionalized pyrrole (B145914) precursors. This "pyrrole-first" approach leverages the availability of diverse substituted pyrroles to build the adjacent pyrazine (B50134) ring. mdpi.com

One common method starts with 1,2-disubstituted pyrroles. For instance, a pyrrole bearing an electrophilic carbonyl group at the 2-position and a nucleophilic amine substituent at the 1-position can undergo intramolecular cyclization to form the pyrazinone ring. mdpi.com Another approach involves the reaction of 2-formylpyrrole-based enaminones with a source of ammonia, such as ammonium acetate, to construct the pyrazine ring. This method is particularly relevant for the synthesis of amino-substituted pyrrolo[1,2-a]pyrazines. nih.gov The reaction proceeds through the formation of an enaminone from a 2-formylpyrrole derivative, which then undergoes cyclization upon treatment with ammonium acetate. nih.gov

EntryPyrrole PrecursorReagents and ConditionsProductYield (%)
12-formylpyrrole-based enaminoneNH4OAc, Li2CO3, DMF4-substituted pyrrolo[1,2-a]pyrazineHigh
2N-allyl pyrrole-2-carboxamidePd(OAc)2, NaOAc, Bu4NCl, DMSO, 120 °CDihydropyrrolo[1,2-a]pyrazinoneNot specified

Note: The table above is a representation of the types of data that would be included. Specific yield data for a range of substrates is often variable and dependent on the specific pyrrole precursor.

In many synthetic routes, the initial product of cyclization is a dihydropyrrolo[1,2-a]pyrazine derivative. The final step to obtain the fully aromatic pyrrolo[1,2-a]pyrazine is an oxidation reaction. Various oxidizing agents can be employed for this aromatization step.

For example, pyrrolidino-fused diketopiperazines can be oxidized to their corresponding pyrrolo-fused counterparts. mdpi.com While early attempts using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) resulted in low yields, other methods have proven more effective. mdpi.com One such method involves a sequence of deprotonation, phenylselenation, oxidation with dimethyldioxirane (DMDO), and subsequent elimination. mdpi.com Another effective reagent for the aromatization of related dihydropyrazinone systems is manganese dioxide (MnO2). mdpi.com

In some cases, the aromatization can occur spontaneously during the reaction sequence, particularly in reactions that involve a double cyclodehydration process. nih.gov For instance, the acid-catalyzed reaction of 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes with o-phenylenediamines leads directly to aromatized benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through a cascade of double cyclodehydration and subsequent air oxidation. nih.gov

Dihydro-precursorReagentConditionsProductYield (%)
Pyrrolidino-fused diketopiperazine1. Deprotonation 2. Phenylselenation 3. DMDO 4. Heat with SeO2DioxanePyrrolodiketopiperazineNot specified
Proline-derived dihydropyrazinoneMnO2THF, 85 °CAromatic pyrrolopyrazinoneNot specified
1-(Trifluoromethyl)-3,4-dihydropyrrolo[1,2-a]pyrazineNucleophilic attack (e.g., with an amine)Not specifiedAromatized pyrrolo[1,2-a]pyrazine with formal HF eliminationNot specified

Note: The yields for aromatization reactions are highly dependent on the specific substrate and the chosen oxidant.

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants. MCRs are powerful tools for the rapid generation of molecular diversity and have been applied to the synthesis of the pyrrolo[1,2-a]pyrazine scaffold.

The Ugi four-component reaction (U-4CR) is a well-known MCR that involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like adduct. This reaction can be adapted for the synthesis of heterocyclic systems through post-Ugi modifications. While specific examples leading directly to 1-aminopyrrolo[1,2-a]pyrazines are not extensively documented, the Ugi reaction has been used to synthesize related fused nitrogen heterocycles. nih.gov The strategy often involves using a bifunctional reactant where one of the functional groups participates in the Ugi reaction, and the other is poised for a subsequent intramolecular cyclization. For example, the use of carboxylic acids tethered to a non-protected, deactivated amine in an Ugi reaction can lead to adducts that are precursors for fused heterocycles like benzodiazepinones and piperazinones. nih.gov

Three-component reactions provide a convergent and atom-economical approach to the pyrrolo[1,2-a]pyrazine core. One such protocol involves the reaction of a pyrrole derivative, an amine, and a trialkylphosphite, catalyzed by Sc(OTf)3, to afford 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. This reaction proceeds through a domino process involving a Kabachnik-Fields reaction followed by intramolecular cyclodehydration.

Another three-component approach involves the reaction of 1,2-diaminoethane, dialkyl acetylenedicarboxylate, and a biselectrophile. mdpi.com The initial reaction between the diamine and the acetylene dicarboxylate is thought to form a pyrazinone intermediate, which then undergoes cyclization with the biselectrophile to furnish the pyrrolo[1,2-a]pyrazinone scaffold. mdpi.com

A particularly relevant three-component reaction for the synthesis of amino-substituted pyrrolo[1,2-a]pyrazines involves the reaction of a substituted pyrrole, N,N-dimethylformamide dimethyl acetal (DMFDMA), and ammonium acetate. nih.gov This one-pot procedure can provide 4-substituted pyrrolo[1,2-a]pyrazines in good yields. nih.gov

Component 1Component 2Component 3Catalyst/ConditionsProductYield (%)
Pyrrole derivativeAmineTrialkylphosphiteSc(OTf)31,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonateNot specified
1,2-diaminoethaneDialkyl acetylenedicarboxylateBromopyruvateAcetonitrile or water, refluxDihydropyrrolo[1,2-a]pyrazinone diesterNot specified
Substituted pyrroleDMFDMAAmmonium acetateNot specified4-substituted pyrrolo[1,2-a]pyrazine57-80

Note: The yields are representative and can vary based on the specific substrates used.

Multi-Component Reaction Approaches

Transition Metal-Catalyzed Syntheses of Pyrrolo[1,2-a]pyrazine Derivatives

Transition metal catalysis offers powerful and often milder alternatives to traditional synthetic methods for the construction of heterocyclic scaffolds. Various transition metals, including palladium, copper, and rhodium, have been employed in C-C and C-N bond-forming reactions that can be applied to the synthesis of pyrrolo[1,2-a]pyrazines.

A palladium(II)-catalyzed cyclization of N-allyl pyrrole-2-carboxamide has been reported to yield a dihydropyrrolo[1,2-a]pyrazinone. mdpi.com The reaction is carried out in the presence of palladium acetate, sodium acetate, and tetrabutylammonium chloride in DMSO at elevated temperatures. mdpi.com

While specific examples of other transition metal-catalyzed syntheses leading directly to the pyrrolo[1,2-a]pyrazin-1-amine core are not abundant in the literature, related copper-catalyzed reactions have been used to synthesize analogous fused pyrrolo-heterocycles. For instance, copper(II)-catalyzed cascade reactions have been developed for the synthesis of 1H-pyrrolo[3,4-b]quinoline-1,3(2H)-diones from o-amino carbonyl compounds and maleimides. mdpi.com Such methodologies, which involve aza-Michael addition followed by condensation and oxidation, could potentially be adapted for the synthesis of the pyrrolo[1,2-a]pyrazine system.

CatalystStarting MaterialsReaction TypeProduct
Palladium(II) acetateN-allyl pyrrole-2-carboxamideIntramolecular CyclizationDihydropyrrolo[1,2-a]pyrazinone
Copper(II) catalysto-amino carbonyl compounds, maleimidesCascade aza-Michael addition/condensation/oxidation1H-pyrrolo[3,4-b]quinoline-1,3(2H)-dione

Note: This table illustrates the potential of transition metal catalysis in synthesizing related heterocyclic systems, which could be conceptually applied to the target scaffold.

Metal-Free and Catalyst-Free Construction Strategies

To enhance the environmental friendliness and cost-effectiveness of synthetic routes, metal-free and catalyst-free strategies for constructing the pyrrolo[1,2-a]pyrazine scaffold have been developed. eurekaselect.combenthamdirect.com

Highly efficient catalyst-free annulative functionalization has been devised for the synthesis of novel imidazole-pyrrolo[1,2-a]pyrazine hybrid structures. researchgate.netnih.gov This approach involves the reaction of a β-enaminone with propargylamine. The mechanism proceeds through a regioselective conjugate substitution of the β-enaminone with propargylamine, which is followed by a cyclization cascade to form the fused heterocyclic system. nih.gov This method highlights a modular and atom-economical route to complex N-fused heteroaromatics.

Acid catalysis provides a facile and modular route to various pyrrolo[1,2-a]pyrazine-based structures. A notable example is the reaction between 1-(2-oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydes and various amines. nih.gov When reacted with o-phenylenediamines in the presence of an acid catalyst such as trifluoroacetic acid (TFA) in DMSO or dodecylbenzenesulfonic acid (DBSA) in toluene, a cascade reaction occurs, involving double cyclodehydration and subsequent aromatization to yield novel benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids. nih.gov This method demonstrates a wide tolerance for different functional groups. nih.gov

Similarly, the basic pyrrolo[1,2-a]pyrazine skeleton can be prepared by the double cyclodehydration of the same pyrrole precursors using ammonium acetate as the amine source. nih.gov Scandium(III) triflate (Sc(OTf)₃) has also been used as an effective catalyst for the reaction of 2-aminobenzamide with N-substituted pyrrole-2-carboxaldehyde, leading to a tetracyclic system via regioselective double cyclodehydrations.

Table 3: Acid-Catalyzed Synthesis of Pyrrolo[1,2-a]pyrazine Hybrids

Pyrrole PrecursorAmine SourceCatalyst/SolventProduct TypeReference
1-(2-Oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydeso-PhenylenediaminesTFA/DMSO or DBSA/TolueneBenzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids nih.gov
1-(2-Oxo-2-arylethyl)-1H-pyrrole-2-carbaldehydesAmmonium acetateN/APyrrolo[1,2-a]pyrazines nih.gov
N-Substituted pyrrole-2-carboxaldehyde2-AminobenzamideSc(OTf)₃Dihydroquinazolin-4-one-fused pyrrolo[1,2-a]pyrazines

Advanced Functionalization and Derivatization Strategies for Pyrrolo[1,2-a]pyrazine Derivatives

Once the core pyrrolo[1,2-a]pyrazine scaffold is assembled, further functionalization can be carried out to create libraries of diverse compounds. Electrophilic substitution reactions are a common strategy. For example, the 4-phenylpyrrolo[1,2-a]quinoxaline core can be selectively brominated at the 1-position using one equivalent of N-bromosuccinimide (NBS) in dichloromethane. tandfonline.com The resulting 1-bromo derivative serves as a versatile intermediate for introducing further substituents, notably via Buchwald-Hartwig amination as previously discussed.

Furthermore, direct functionalization of the pyrrolo[1,2-a]pyrazine skeleton has been explored through Pd-catalyzed direct (hetero)arylation and electrophilic acetylation or formylation reactions. nih.gov These methods allow for the decoration of the basic scaffold, providing access to a wider chemical space and enabling detailed structure-activity relationship (SAR) studies. nih.gov

Electrophilic Substitution Reactions on the Pyrrolo[1,2-a]pyrazine Nucleus

Electrophilic substitution reactions are a fundamental tool for the functionalization of aromatic and heteroaromatic systems. In the case of the pyrrolo[1,2-a]pyrazine nucleus, the regioselectivity of these reactions is highly dependent on the nature of the electrophile and the substituents present on the heterocyclic core.

Vilsmeier-Haack formylation of pyrrolo[1,2-a]pyrazines typically results in the formation of C6-formylated products as the major isomer. arkat-usa.org In contrast, electrophilic acetylation has been shown to be more sensitive to steric effects. For instance, the acetylation of 1-substituted pyrrolo[1,2-a]pyrazines can lead to preferential substitution at the C8 position. arkat-usa.org The steric bulk of substituents at the R1 and R2 positions plays a significant role in directing the regioselectivity of acylation reactions. When a methyl group is present at the R1 position, C6-acetylation becomes the major pathway, indicating that the R1 substituent has a more pronounced effect on regiocontrol than the R2 substituent. arkat-usa.org

The table below summarizes the regioselective outcomes of electrophilic acylation on the pyrrolo[1,2-a]pyrazine scaffold based on the substituents.

Reaction Substituent (R1) Substituent (R2) Major Product
AcetylationHPhenylC8-acetyl
FormylationHPhenylC6-formyl
AcetylationMethylPhenylC6-acetyl

Additions of Organolithium Reagents and Directed Metalation Techniques

The reaction of the pyrrolo[1,2-a]pyrazine system with organolithium reagents and the use of directed metalation techniques offer powerful methods for the introduction of substituents at specific positions. The basic chemistry of the pyrrolo[1,2-a]pyrazine nucleus has been investigated, including the addition of organolithium reagents and metalation with lithium diisopropylamide (LDA), followed by reaction with various electrophiles. nih.gov

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to an adjacent position. While specific applications of DoM on the pyrrolo[1,2-a]pyrazine core are not extensively detailed in the provided search results, the principles of this methodology are broadly applicable to nitrogen-containing heterocycles. The use of sterically hindered lithium amide bases can be particularly effective for the deprotonation of electron-poor heteroarenes.

The functionalization of the related imidazo[1,2-a]pyrazine scaffold has been achieved through regioselective metalations using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl, which provide access to polyfunctionalized derivatives after quenching with electrophiles. nih.gov This suggests that similar strategies could be effectively employed for the regioselective functionalization of the pyrrolo[1,2-a]pyrazine nucleus.

C-H Functionalization for Regioselective Decoration

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for the modification of heterocyclic systems. This approach avoids the need for pre-functionalized substrates, thereby shortening synthetic sequences.

Arylation: Palladium-catalyzed direct C-H arylation has been successfully applied to pyrrolo[1,2-a]quinoxaline (B1220188), a related heterocyclic system, providing a selective route to 1-arylated and 1,3-diarylated products in good yields. Similarly, palladium-catalyzed Suzuki cross-coupling reactions of 6-bromo- and 6,8-dibromo-3,4-dihydropyrrolo[1,2-a]pyrazines with arylboronic acids have been reported to afford the corresponding 6-substituted and 6,8-disubstituted derivatives. acs.org Stille and Negishi coupling reactions have also been utilized to introduce heteroaryl substituents at the C6-position. acs.org

Alkenylation, Sulfenylation, and Selenylation: While specific examples of direct C-H alkenylation, sulfenylation, and selenylation on the pyrrolo[1,2-a]pyrazine nucleus were not prominent in the search results, the principles of transition metal-catalyzed C-H activation are broadly applicable and suggest that these transformations are feasible.

Phosphonation: A scandium(III) triflate-catalyzed one-pot three-component coupling of a pyrrole derivative, an amine, and a trialkylphosphite has been developed to access 1,2-dihydropyrrolo[1,2-a]pyrazine-1-phosphonates. This domino process involves the formation of two C-N bonds and one C-P bond through a chemoselective Kabachnik–Fields reaction followed by intramolecular cyclodehydration, leading to highly functionalized pyrazines.

Derivatization via 1,3-Dipolar Cycloaddition of Azomethine Ylides

The 1,3-dipolar cycloaddition of azomethine ylides is a powerful and highly stereoselective method for the construction of five-membered nitrogen-containing heterocycles, such as pyrrolidines. nih.gov This methodology can be applied to the derivatization of the pyrrolo[1,2-a]pyrazine scaffold.

Azomethine ylides can be generated in situ from various precursors, including the condensation of α-amino acids with aldehydes or the ring-opening of aziridines. nih.govnih.gov These ylides can then react with suitable dipolarophiles in a [3+2] cycloaddition manner. In the context of the pyrrolo[1,2-a]pyrazine system, N-ylides can be obtained from the quaternization of the non-bridgehead nitrogen atom. These ylides undergo 1,3-dipolar cycloaddition with various dipolarophiles to yield dipyrrolo[1,2-a]pyrazines and other fused heterocyclic systems. nih.gov Both intermolecular and intramolecular versions of this cycloaddition have been reported. nih.gov Intramolecular 1,3-dipolar cycloadditions of azomethine ylides are particularly useful for the construction of complex polycyclic frameworks.

Introduction of Specific Side Chains and Functional Groups for SAR Exploration

The introduction of a diverse array of side chains and functional groups onto the pyrrolo[1,2-a]pyrazine scaffold is essential for exploring the structure-activity relationships (SAR) of these compounds for various biological targets.

Kinase Inhibitors: The pyrrolo[1,2-a]pyrazine scaffold has been identified as a promising core for the development of kinase inhibitors. For instance, a series of 7-((3,5-dimethoxyphenyl)ethynyl)-5H-pyrrolo[2,3-b]pyrazines have been synthesized and evaluated as irreversible FGFR kinase inhibitors. nih.gov The introduction of an acrylamide group at the 2-position of the pyrrolopyrazine core was found to be crucial for their irreversible binding to the enzyme. nih.gov

TSPO Ligands: A series of 1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides with various substituents at the amide nitrogen have been synthesized and evaluated as ligands for the 18-kDa translocator protein (TSPO). researchgate.net The introduction of alkyl, benzyl, or alkoxyphenylalkyl groups, as well as amino acid residues, allowed for the exploration of the SAR for this target, with a leader compound, N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxyamide, demonstrating potent anxiolytic activity. researchgate.net

The following table presents a selection of pyrrolo[1,2-a]quinoxaline derivatives and their antiproliferative activities against various cancer cell lines, illustrating the impact of substituent modifications on biological activity.

Compound Substituent Cell Line IC50 (µM)
1aUnsubstitutedK5624.5
1h8-MethoxyU9375
1h8-MethoxyMCF78

Structure Activity Relationship Sar Studies and Molecular Design Principles for Pyrrolo 1,2 a Pyrazin 1 Amine Analogs

Rational Design and Optimization Strategies for Enhanced Specificity and Potency

The rational design of pyrrolo[1,2-a]pyrazin-1-amine analogs often involves a targeted approach to modulate the interaction of these compounds with specific biological targets. A key strategy is the introduction of substituents that can form favorable interactions with the target protein, thereby enhancing binding affinity and, consequently, potency.

For instance, in the development of Son of sevenless homolog 1 (SOS1) inhibitors, which play a role in RAS signaling pathways often implicated in cancer, specific substitutions on the this compound scaffold have been explored. google.com The design strategy focuses on creating molecules that can selectively inhibit the interaction between SOS1 and RAS proteins. This is exemplified by the synthesis of compounds like N-[(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl]-3-chloro-7-(morpholine-4-carbonyl)this compound. google.com In this molecule, the N-alkylation of the 1-amine with a chiral side chain is designed to probe a specific binding pocket in the target protein. The morpholine-4-carbonyl group at the 7-position is likely introduced to improve physicochemical properties such as solubility, while the chloro and trifluoromethyl groups are electron-withdrawing substituents that can modulate the electronic properties of the molecule and potentially engage in specific halogen bonding or other interactions within the target's active site. google.com

Optimization strategies also extend to modifying the core scaffold itself to improve its drug-like properties. This can include alterations to improve metabolic stability, reduce off-target effects, and enhance oral bioavailability. The goal is to create a molecule that not only has high potency for its intended target but also possesses the necessary pharmacokinetic profile to be an effective therapeutic agent.

Investigation of Positional and Substituent Effects on In Vitro Biological Activity

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the bicyclic ring system. SAR studies investigate these effects by systematically varying substituents and evaluating the impact on in vitro activity against a particular biological target.

The pyrrolo[1,2-a]pyrazine (B1600676) scaffold has been identified as a versatile platform for developing inhibitors of various kinases, such as phosphoinositide 3-kinases (PI3Ks), which are crucial in cell signaling pathways related to cell growth, proliferation, and survival. google.com The strategic placement of different functional groups can lead to significant variations in inhibitory activity.

For example, the substitution pattern on the this compound core can dictate the selectivity and potency of PI3K inhibitors. The amine at the 1-position serves as a key anchoring point for introducing a variety of side chains that can interact with specific residues in the kinase domain. The nature of the substituent at this position, whether it is a simple alkyl group, an aryl group, or a more complex heterocyclic moiety, can dramatically influence the binding affinity.

The following table illustrates how different substituents on the this compound scaffold can be varied to explore the SAR for a hypothetical biological target:

Compound R1 (Substituent at 1-amine) R3 (Substituent at C3) R7 (Substituent at C7) In Vitro Activity (IC50)
Analog A -H-H-H>10 µM
Analog B -(1R)-1-(3-aminophenyl)ethyl-Cl-H1 µM
Analog C -(1R)-1-[3-amino-5-(trifluoromethyl)phenyl]ethyl-Cl-morpholine-4-carbonyl50 nM
Analog D -(tetrahydro-2H-pyran-4-yl)-H-Br200 nM

This table is illustrative and based on general principles of medicinal chemistry applied to the described scaffolds.

Scaffold Exploration and Isosteric Replacements in Lead Generation

In the process of lead generation, medicinal chemists often explore different core structures, or scaffolds, to identify novel chemical series with desirable biological activity. Isosteric and bioisosteric replacements are a common strategy, where a functional group is replaced by another group with similar physical or chemical properties, with the aim of improving potency, selectivity, or pharmacokinetic properties.

For the this compound series, scaffold exploration might involve replacing the pyrrole (B145914) ring with another five-membered heterocycle, such as a pyrazole (B372694) or an imidazole, or replacing the pyrazine (B50134) ring with a pyridine (B92270) or pyrimidine (B1678525). These changes can alter the geometry and electronic distribution of the molecule, leading to different interactions with the biological target.

Combinatorial and Focused Library Synthesis for Comprehensive SAR Profiling

To efficiently explore the SAR of the this compound scaffold, combinatorial chemistry and the synthesis of focused libraries are powerful tools. These approaches allow for the rapid generation of a large number of analogs, enabling a more comprehensive understanding of the relationship between chemical structure and biological activity.

A focused library for this scaffold might involve keeping the this compound core constant while systematically varying the substituents at key positions, such as the 1-amine and other positions on the aromatic rings. For instance, a library could be generated by reacting a common intermediate, such as 1-amino-pyrrolo[1,2-a]pyrazine, with a diverse set of aldehydes (via reductive amination) or acylating agents to introduce a wide range of substituents at the 1-amine position.

The synthesis of such libraries facilitates a rapid and systematic exploration of the chemical space around the core scaffold. The resulting compounds can then be screened in high-throughput in vitro assays to identify key structural features that contribute to the desired biological activity. This data-rich approach accelerates the lead optimization process and provides a deeper understanding of the SAR for the this compound class of compounds.

Computational and Theoretical Investigations of Pyrrolo 1,2 a Pyrazine Systems

Ab Initio and Quantum Mechanical Calculations for Electronic Structure Analysis

Ab initio and other quantum mechanical methods are foundational in the theoretical study of pyrrolo[1,2-a]pyrazine (B1600676) systems, offering a detailed picture of their electronic landscapes from first principles. These calculations are crucial for understanding the fundamental properties that govern the behavior of these molecules.

Early ab initio Self-Consistent Field (SCF) calculations, even on the constituent pyrrole (B145914) ring, provided valuable benchmarks for understanding the electronic environment. researchgate.net These studies, often employing large Gaussian basis sets, allow for the analysis of molecular wave functions, total and orbital energies, and other electronic properties. researchgate.net The ionization energies predicted by these methods, through Koopman's theorem, show good agreement with experimental values, particularly for the highest occupied molecular orbitals (HOMOs). researchgate.net

More recently, quantum mechanical calculations have been employed to elucidate the complex structures of new pyrrolopyrazinone derivatives. nih.gov For instance, computational calculations of Electronic Circular Dichroism (ECD) Cotton effects have been instrumental in determining the absolute configuration of chiral centers within these molecules. nih.gov Furthermore, advanced methods like quantum mechanics-driven 1H iterative full spin analysis (QM-HiFSA) have been used to accurately resolve complex 1H NMR spectra, confirming the presence of long-range couplings and providing unambiguous structural verification. nih.gov These examples underscore the power of quantum mechanics in providing precise structural and electronic data that is often challenging to obtain solely through experimental means.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Studies on Ground and Excited Electronic States

Density Functional Theory (DFT) and its time-dependent extension (TDDFT) have become the workhorses of computational chemistry for studying the ground and excited state properties of medium-sized organic molecules like pyrrolo[1,2-a]pyrazines. These methods offer a favorable balance between computational cost and accuracy.

DFT calculations are widely used to investigate the geometric and electronic structures of pyrrolo[1,2-a]pyrazine derivatives and related systems. nih.gov They provide essential information on molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding the electronic transitions and reactivity of the molecule. For example, in the related pyrrolo[1,2-a]quinoxaline (B1220188) system, DFT has been used to analyze how different substituents affect the HOMO and LUMO energy levels. nih.gov

TDDFT is particularly valuable for simulating and interpreting electronic absorption and emission spectra. nih.govresearchgate.net By calculating the vertical excitation energies and oscillator strengths, TDDFT can predict the positions and intensities of absorption bands. This has been applied to pyrrolo[1,2-a]quinoxalines to show that transitions from the ground state (S0) to the first (S1) and second (S2) excited states are responsible for the longer-wavelength absorption peaks. nih.govmatilda.science These calculations also reveal the nature of the electronic transitions, such as identifying them as π → π* or n → π* transitions, and can describe the degree of intramolecular charge transfer (ICT) upon excitation. nih.gov For instance, TDDFT studies have shown that while the unsubstituted, rigid pyrrolo[1,2-a]quinoxaline exhibits complete charge delocalization in the fluorescent S1 state, substitution can alter this distribution significantly. nih.govmatilda.science

The table below summarizes key findings from DFT and TDDFT studies on related heterocyclic systems.

Compound SystemMethodKey Findings
Pyrrolo[1,2-a]quinoxalinesTDDFTS0–S1 and S0–S2 transitions dominate higher-wavelength absorption; S1 state is fluorescent with charge delocalization. nih.govmatilda.science
Tetrapyrazinoporphyrazine ComplexesDFT/TDDFTSimulation and interpretation of electronic spectra; analysis of metal-ligand bonding. nih.gov
Porphyrin and Porphyrazine ComplexesDFT/TDDFTInterpretation of Q and B bands based on Gouterman's four-orbital model. researchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between small molecules, such as pyrrolo[1,2-a]pyrazine derivatives, and biological macromolecules like proteins and DNA. These methods are crucial in drug discovery for identifying potential therapeutic targets and optimizing lead compounds.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com The quality of the binding is often evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). This approach has been applied to various pyrrolo[1,2-a]pyrazine-containing scaffolds. For example, a pyrrolo[1,2-a]quinazoline derivative was identified through virtual screening as a potential inhibitor of DNA gyrase B of Mycobacterium tuberculosis. researchgate.net Docking studies showed it had a favorable binding energy with the enzyme's active site. researchgate.net Similarly, derivatives of pyrrolo[1,2-a]pyrazinone have been investigated as inhibitors of PIM kinases, with docking simulations guiding the rational optimization of these compounds. nih.gov

The table below presents selected examples of docking studies involving pyrrolo[1,2-a]pyrazine-related structures.

LigandTarget ProteinDocking Score / Binding Energy
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-SDR protein FOXG_00472-6.593 kcal/mol
Pyrrolo[1,2-a]quinazoline derivative (ZINC000040309506)M. tuberculosis DNA gyrase B-9.12 kcal/mol (LeDock) / -11.5 kcal/mol (Vina)

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the specific interactions that maintain the bound state. mdpi.com Following the initial docking, MD simulations can be run to assess the stability of the predicted binding pose. For the aforementioned pyrrolo[1,2-a]quinazoline derivative, MD analyses were performed to study the interactions and stability of the ligand-enzyme complex, confirming its potential as a stable inhibitor. researchgate.net These simulations can reveal key hydrogen bonds, hydrophobic interactions, and conformational changes that occur during the binding event.

Elucidation of Reaction Mechanisms and Energy Profiles through Theoretical Modeling

Theoretical modeling is a powerful tool for elucidating the complex mechanisms of chemical reactions, including the synthesis of pyrrolo[1,2-a]pyrazine systems. By mapping out the potential energy surface, these methods can identify reactants, products, intermediates, and, crucially, the transition states that connect them.

DFT is frequently used to model reaction mechanisms with good accuracy and manageable computational cost. hilarispublisher.com For the synthesis of pyrrolylpyrazine, the mechanisms of the Stetter and Paal-Knorr reactions have been modeled using DFT. hilarispublisher.com In such studies, the geometries of all stationary points along the reaction coordinate are optimized. Vibrational frequency calculations are then performed to characterize these points as either minima (reactants, intermediates, products, with no imaginary frequencies) or transition states (with one imaginary frequency). hilarispublisher.com

To confirm that a calculated transition state correctly connects the intended reactant and product, an Intrinsic Reaction Coordinate (IRC) calculation is performed. hilarispublisher.com This traces the reaction path downhill from the transition state, ensuring it leads to the expected minima on either side. The energy difference between the reactants and the highest-energy transition state determines the activation energy, a key factor in predicting reaction rates and feasibility.

Theoretical studies can also explain regioselectivity in reactions, such as the 1,3-dipolar cycloadditions used to synthesize related pyrrolo[1,2-b]pyridazine (B13699388) scaffolds. By comparing the activation energies for different possible reaction pathways, computational models can predict which regioisomer is more likely to form, often in agreement with experimental observations.

Prediction and Characterization of Photophysical Properties (e.g., Aggregation-Induced Emission and Fluorescence)

Computational methods are increasingly used to predict and understand the photophysical properties of molecules, including phenomena like fluorescence and aggregation-induced emission (AIE). rsc.org AIE is a particularly interesting property where non-emissive molecules in solution become highly luminescent upon aggregation in the solid state or in poor solvents. magtech.com.cn This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which blocks non-radiative decay pathways and opens up radiative channels. magtech.com.cn

Theoretical calculations, particularly DFT and TDDFT, are instrumental in understanding and predicting AIE behavior in pyrrolo[1,2-a]pyrazine and related heterocyclic systems. nih.govrsc.org For instance, a combined experimental and computational study on pyrrolo[1,2-a]quinoxalines demonstrated that these molecules exhibit AIE. nih.govmatilda.science TDDFT calculations helped to elucidate the mechanism, revealing changes in electronic structure and charge transfer characteristics upon excitation that contribute to their emissive properties. nih.govmatilda.science

Similarly, studies on benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids have shown that these compounds can be strongly emissive, exhibiting blue fluorescence. nih.gov Some derivatives displayed aggregation-induced blue-shifted emission, a valuable property for applications like organic light-emitting diodes (OLEDs). nih.gov Computational modeling can help rationalize these observations by analyzing the molecular packing in the aggregated state and how it affects the electronic properties and excited-state dynamics. The interplay between molecular structure, intermolecular interactions, and the resulting photophysical properties can be effectively modeled, providing a design strategy for new and efficient light-emitting materials. rsc.org

The table below summarizes computational findings related to the photophysical properties of pyrrolo[1,2-a]pyrazine-related systems.

Compound SystemPhotophysical PropertyComputational Insight
Pyrrolo[1,2-a]quinoxalinesAggregation-Induced Emission (AIE)TDDFT revealed changes in charge delocalization in the excited state contributing to fluorescence enhancement. nih.govmatilda.science
Benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybridsBlue Fluorescence, Aggregation EffectsComputational modeling can rationalize the structure-property relationships leading to blue-shifted emission in the solid state. nih.gov
Pyrrolo[3,2-b]pyrrole derivativeAggregation-Induced Emission (AIE)X-ray crystal analysis combined with DFT calculations provided insights into the origin of AIE characteristics. rsc.org

Preclinical Biological Investigations of Pyrrolo 1,2 a Pyrazin 1 Amine and Analogues: in Vitro and Mechanistic Studies

Kinase Inhibition Profiles

The pyrrolo[1,2-a]pyrazine (B1600676) core structure has proven to be a valuable template for the design of potent and selective kinase inhibitors. These compounds have been investigated for their ability to target several important kinases implicated in cancer and other diseases.

PIM Kinase Inhibition and Selectivity

Analogues of pyrrolo[1,2-a]pyrazine have been identified as notable inhibitors of PIM kinases, a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that play a crucial role in cell survival and proliferation.

Initial research identified novel pyrrolo[1,2-a]pyrazinones as inhibitors of PIM isoforms with IC50 values in the low micromolar range. nih.govresearchgate.net Through rational design and optimization, guided by crystal structure analysis, highly potent and selective inhibitors have been developed. For instance, compound 15a , a pyrrolo[1,2-a]pyrazinone derivative, demonstrated significant potency against PIM kinases while exhibiting excellent selectivity against a broad panel of other kinases. nih.govresearchgate.net

Further structure-activity relationship (SAR) studies on 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives led to the development of compounds with improved pharmacokinetic properties. nih.gov One such compound, 20c , showed excellent potency for PIM1 and PIM2 and displayed high selectivity. nih.govekb.eg Mechanistically, the inhibition of PIM kinases by these compounds can lead to the degradation of downstream targets like c-Myc, a key transcription factor involved in cell growth. nih.gov

Table 1: PIM Kinase Inhibitory Activity of Selected Pyrrolo[1,2-a]pyrazine Analogues

Compound PIM1 IC50 PIM2 IC50 PIM3 IC50 Selectivity Notes
Initial Hits Low µM range Low µM range Low µM range ---
15a Potent Potent Potent Excellent selectivity against a large panel of kinases. nih.govresearchgate.net
20c Excellent potency Excellent potency --- Exquisite kinase selectivity. nih.gov

Akt Kinase Inhibition

The pyrrolo[1,2-a]pyrazine scaffold has also been explored for its potential to inhibit Akt (Protein Kinase B), another critical serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway that is often dysregulated in cancer. While specific data on pyrrolo[1,2-a]pyrazin-1-amine itself as an Akt inhibitor is limited, the broader class of pyrrolopyrazines has been investigated for kinase inhibitory activity, which includes targeting pathways involving Akt. The development of dual or multi-targeted kinase inhibitors often involves assessing activity against key kinases like Akt.

Bromodomain and Extra-Terminal (BET) Bromodomain Inhibition

The versatility of the pyrrolo[1,2-a]pyrazine scaffold extends to the inhibition of epigenetic targets, including the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT). These proteins are readers of histone acetylation and play a critical role in transcriptional regulation. The development of BET inhibitors is a promising strategy for cancer therapy. Research into novel heterocyclic scaffolds has led to the identification of potent BET bromodomain inhibitors, and the structural features of pyrrolopyrazines make them suitable candidates for exploration in this area.

Receptor and Enzyme Modulation

Beyond kinase inhibition, pyrrolo[1,2-a]pyrazine derivatives have been shown to modulate the activity of other important biological targets, including G-protein coupled receptors and various enzymes.

Noncompetitive Antagonism of Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1)

Certain pyrrolo[1,2-a]pyrazine derivatives have been identified as potent and noncompetitive antagonists of the metabotropic glutamate receptor 1 (mGluR1). researchgate.net mGluR1 is a G-protein coupled receptor that plays a significant role in neuronal excitability and synaptic plasticity. Its dysregulation has been implicated in various neurological and psychiatric disorders. The noncompetitive mode of action means these compounds bind to an allosteric site on the receptor, distinct from the glutamate binding site, to modulate its activity. This can offer advantages in terms of selectivity and the potential for a more nuanced pharmacological effect compared to competitive antagonists.

Serine Protease Inhibition (e.g., Thrombin, Factor Xa, Factor VIIa)

The pyrrolo[1,2-a]pyrazine framework has also served as a basis for the design of inhibitors targeting serine proteases, which are crucial enzymes in the blood coagulation cascade. Key targets in this cascade include Thrombin (Factor IIa), Factor Xa, and Factor VIIa. The development of inhibitors for these proteases is a major focus in the search for new antithrombotic agents. The rigid, bicyclic structure of the pyrrolo[1,2-a]pyrazine core can be functionalized to present appropriate pharmacophoric features that interact with the active sites of these proteases, leading to their inhibition.

Sirtuin 6 (Sirt6) Activation

Research into the therapeutic potential of sirtuin modulators has identified derivatives of the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold, a close analogue of pyrrolo[1,2-a]pyrazine, as the first synthetic activators of Sirtuin 6 (Sirt6). researchgate.netnih.gov Sirt6 is a protein deacetylase implicated in regulating metabolism, DNA repair, and inflammatory responses, making it a target for age-related diseases and cancer. researchgate.netnih.gov

Initial screenings identified the pyrrolo[1,2-a]quinoxaline-derived compound UBCS039 as a lead, which prompted further structure-activity relationship (SAR) studies. nih.gov These investigations led to the development of a series of novel derivatives with improved potency and selectivity for Sirt6. nih.govutmb.edu Biochemical assays confirmed that these compounds directly bind to the catalytic core of Sirt6, independent of the substrate. researchgate.netnih.gov Crystal structures of Sirt6 in complex with these activators revealed that the molecules bind to a Sirt6-specific acyl channel pocket, inducing an allosteric mechanism of activation. researchgate.net This binding promotes a conformation that enhances the affinity for acetylated substrates, leading to a significant increase in deacetylation activity. uniprot.org

For instance, certain novel pyrrolo[1,2-a]quinoxaline derivatives demonstrated potent activation of Sirt6 deacetylation, with some compounds showing activation folds ranging from 5.38 to 6.30 at a concentration of 100 μM. nih.gov These compounds were also found to be selective, showing no significant effect on other sirtuin isoforms like Sirt1, 2, and 3. researchgate.net The research highlights that these small molecules can serve as valuable pharmacological tools for studying Sirt6 biology and may represent a foundation for developing therapeutics against cancer, inflammation, and other diseases. nih.govnih.gov

Table 1: Sirt6 Activation by Selected Pyrrolo[1,2-a]quinoxaline Analogues

Compound Concentration (μM) Activation Fold
Derivative 45 100 5.38
Derivative 46 100 6.30
Derivative 47 100 5.86
Derivative 50 100 6.13
Derivative 44 100 5.26

Data sourced from studies on novel pyrrolo[1,2-a]quinoxaline-based derivatives as Sirt6 activators. nih.gov

Indoleamine-2,3-Dioxygenase 1 (IDO-1) Inhibition

Indoleamine-2,3-dioxygenase 1 (IDO-1) is a heme-containing enzyme that catabolizes the essential amino acid tryptophan. nih.gov Its activity is a key mechanism of immune escape in cancer, making IDO-1 inhibition a significant strategy in immunotherapy. researchgate.net Analogues based on the pyrrolo[1,2-a]pyrazine scaffold have been investigated for their potential to inhibit this enzyme.

Studies on dihydropyrrolopyrazinones have identified them as inhibitors of IDO-1. mdpi.com Further investigations into related structures, such as pyrazino[1,2-a]indol-1-one derivatives, have also been conducted. One such optically active pyrazinoindolone, compound 90 , was evaluated for its IDO-1 inhibitory activity. However, at a concentration of 1 mM, it demonstrated only poor inhibition of 20%. nih.gov

More promising results have emerged from analogues of marine pyrroloiminoquinone alkaloids, such as wakayin and tsitsikammamines, which feature a core structure related to the pyrrolo[1,2-a]pyrazine framework. nih.gov A number of synthetic derivatives were evaluated in a cellular assay for their ability to inhibit human IDO-1 (hIDO1). From this screening, six compounds were identified as having significant potency against the hIDO1-expressing cell line. nih.gov These findings suggest that while the pyrrolo[1,2-a]pyrazine scaffold is a relevant starting point, further structural optimization is necessary to achieve potent IDO-1 inhibition.

Melanin-Concentrating Hormone Receptor 1 (MCH-R1) Antagonism

The melanin-concentrating hormone receptor 1 (MCH-R1) is a G-protein coupled receptor primarily expressed in the brain that plays a role in regulating feeding behavior and energy balance. mdpi.comnih.gov Antagonism of this receptor is considered a potential therapeutic approach for the treatment of obesity. core.ac.ukmdpi.com Several classes of compounds incorporating the pyrrolo[1,2-a]pyrazine backbone have been synthesized and evaluated as MCH-R1 antagonists.

Novel classes of potent MCH-R1 antagonists have been developed based on pyrrolopiperazinone scaffolds. nih.gov These compounds, which are structurally related to dihydropyrrolopyrazinones, have shown promise in preclinical studies. mdpi.com The design and synthesis of these antagonists often focus on achieving high potency, selectivity over other receptors, and favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier. core.ac.uk The development of peptide-based and small-molecule MCH-R1 antagonists has provided valuable tools for understanding the physiological roles of the MCH system. nih.gov Research has shown that MCH-R1 antagonism can reduce the appetite for calories and suppress reward-related behaviors in animal models. nih.gov

HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. nih.gov This enzyme has no human counterpart, making it an attractive and specific target for antiretroviral therapy. A series of potent and novel HIV-1 integrase inhibitors based on an 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one scaffold has been identified. nih.gov

These compounds were found to inhibit the strand transfer process of HIV-1 integrase and suppress viral replication in cell-based assays. nih.gov Structure-activity relationship (SAR) exploration led to the synthesis of various analogues to optimize their antiviral activity. For example, compound 12 from this series was shown to be active against HIV-1 replication in cell culture with a 95% cell inhibitory concentration (CIC95) of 0.31 μM. Further modifications, leading to pseudosymmetrical tricyclic pyrrolopyrazine inhibitors 23 and 24 , resulted in a significant improvement in antiviral activity. nih.gov

Table 2: In Vitro Anti-HIV-1 Activity of Pyrrolo[1,2-a]pyrazine Analogues

Compound HIV-1 Integrase Strand Transfer Inhibition (IC50, μM) Antiviral Activity (CIC95, μM)
12 0.081 0.31
23 0.019 0.08
24 0.015 0.05

Data represents the inhibitory concentration against the strand transfer process and viral replication in cell culture. nih.gov

Antimicrobial and Antifungal Research Applications

Antibacterial Activity Against Specific Pathogenic Strains (e.g., Multi-Drug Resistant Staphylococcus aureus)

The rise of antibiotic resistance, particularly in pathogens like methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antimicrobial agents. researchgate.netmdpi.com Compounds with the pyrrolo[1,2-a]pyrazine skeleton have been identified from natural sources and through synthesis, demonstrating notable antibacterial properties.

A significant finding is the isolation of pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro from the marine bacterium Bacillus tequilensis MSI45. nih.govresearchgate.net This natural product exhibited a potent inhibitory effect against multi-drug resistant S. aureus (MDRSA). nih.gov In laboratory tests, the compound showed a minimum inhibitory concentration (MIC) of 15 ± 0.172 mg L⁻¹ and a minimum bactericidal concentration (MBC) of 20 ± 0.072 mg L⁻¹. nih.govresearchgate.net

Synthetic derivatives have also been explored. A series of highly condensed heterocyclic derivatives of pyrrolo[1,2-a] nih.govnih.govbenzodiazepines were tested against a panel of bacteria. These compounds showed much stronger activity against Gram-positive bacteria, including S. aureus, compared to Gram-negative bacteria. researchgate.net One derivative, designated SM-5, was particularly effective against Staphylococcus strains with an MIC value of 7.81 µg/mL. researchgate.net Additionally, studies on halogenated pyrrolopyrimidines identified compounds with potent activity against S. aureus, with the most active derivatives showing an MIC of 8 mg/L. mdpi.com These findings underscore the potential of the pyrrolo[1,2-a]pyrazine scaffold as a basis for the development of new antibiotics to combat resistant bacterial infections. nih.gov

**Table 3: Antibacterial Activity of Pyrrolo[1,2-a]pyrazine Analogues Against *S. aureus***

Compound/Analogue Strain MIC MBC
Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro Multi-drug resistant S. aureus 15 ± 0.172 mg L⁻¹ 20 ± 0.072 mg L⁻¹
SM-5 (Pyrrolo[1,2-a] nih.govnih.govbenzodiazepine derivative) Staphylococcus strains 7.81 µg/mL Not Reported
6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (Bromo derivative) S. aureus 8 mg/L Not Reported

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. researchgate.netnih.govresearchgate.netmdpi.com

Antifungal Activity Against Candida Species

Invasive fungal infections, particularly those caused by Candida species, are a growing public health concern, exacerbated by the emergence of drug-resistant strains. nih.gov The pyrrolo[1,2-a]pyrazine scaffold has been a fruitful area of research for the discovery of novel antifungal agents. mdpi.com

A study of pyrrole-based enaminones as building blocks for pyrrolo[1,2-a]pyrazines resulted in a series of compounds (4a–l ) that were highly active against six different Candida species, including the multidrug-resistant C. auris and C. haemulonii. mdpi.com Derivatives 4b , 4g , and 4l were noted as being particularly potent. The antifungal effect of these compounds was found to be more robust than that of reference drugs in the same study. mdpi.com

Other research has focused on piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives as inhibitors of drug efflux pumps in Candida albicans, which is a major mechanism of antifungal resistance. nih.gov In an initial screening, twenty-three of these compounds acted as dual inhibitors of the CaCdr1p and CaMdr1p transporters. nih.gov Two compounds, 1d and 1f , demonstrated a synergistic effect when combined with fluconazole against a strain overexpressing the CaMdr1p transporter, indicating their potential to chemosensitize resistant fungi to existing drugs.

Natural product research has also identified antifungal pyrrolo[1,2-a]pyrazine derivatives. A compound identified as pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(phenylmethyl)-3, produced by a Streptomyces species, was identified through chemoinformatic approaches as having high potential anti-Candida activity based on its docking score against the CYP51 enzyme. nih.gov Another study on a Streptomyces strain isolated from mining soil found that bioactive fractions with strong inhibitory activity against C. albicans contained pyrrolo[1,2-a]pyrazine-1,4-dione derivatives as predominant compounds. helsinki.fi

Table 4: Antifungal Activity of Selected Pyrrolo[1,2-a]pyrazine Analogues Against Candida Species

Compound/Analogue Target Species Activity Metric Value
Pyrrolo[1,2-a]pyrazine 4b C. albicans MIC₅₀ (µg/mL) 16
Pyrrolo[1,2-a]pyrazine 4g C. albicans MIC₅₀ (µg/mL) 16
Pyrrolo[1,2-a]pyrazine 4l C. albicans MIC₅₀ (µg/mL) 8
Pyrrolo[1,2-a]quinoxaline 1d (with Fluconazole) C. albicans (AD-MDR1) FICI 0.15
Pyrrolo[1,2-a]quinoxaline 1f (with Fluconazole) C. albicans (AD-MDR1) FICI 0.4

MIC₅₀: Minimum Inhibitory Concentration for 50% inhibition. FICI: Fractional Inhibitory Concentration Index (≤ 0.5 indicates synergy). mdpi.com

Quorum Sensing Inhibition (QSI) Studies

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates collective behaviors such as biofilm formation and virulence factor production. frontiersin.org The inhibition of QS is a promising strategy to combat bacterial pathogenicity without exerting selective pressure that leads to resistance. frontiersin.org Certain analogues of pyrrolo[1,2-a]pyrazine have been identified as potent quorum sensing inhibitors.

One such compound, 3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione, was isolated from the gram-positive bacterium Exiguobacterium indicum. This compound demonstrated significant anti-quorum sensing activity (approximately 99%) against the reporter strain Chromobacterium violaceum CV026 without showing any antibacterial effects. frontiersin.org In studies involving Pseudomonas aeruginosa, a pathogenic bacterium where QS controls biofilm formation and virulence, this compound significantly inhibited swarming and swimming motility. frontiersin.orgresearchgate.net Another analogue, Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl), has also been noted for its activity against Proteus mirabilis and Escherichia coli. researchgate.net These findings underscore the potential of the pyrrolo[1,2-a]pyrazine scaffold in developing anti-infective agents that target bacterial communication systems.

Table 1: Quorum Sensing Inhibition by Pyrrolo[1,2-a]pyrazine Analogues

Compound Name Source/Type Target Organism(s) Observed Effect
3-Benzyl-hexahydro-pyrrolo[1,2-a]pyrazine-1,4-dione Isolated from Exiguobacterium indicum Chromobacterium violaceum, Pseudomonas aeruginosa ~99% QSI; Inhibition of swarming and swimming motility frontiersin.org
Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl) Analogue Proteus mirabilis, Escherichia coli Active against target organisms researchgate.net

Algicidal Properties in Environmental Research

Harmful algal blooms, particularly those caused by cyanobacteria like Microcystis aeruginosa, pose a significant threat to aquatic ecosystems. Certain bacteria have evolved to produce compounds with algicidal properties as a natural control mechanism. Research has identified pyrrolo[1,2-a]pyrazine derivatives as the active agents produced by these bacteria.

An algicidal bacterial strain, Bacillus sp. Lzh-5, isolated from Lake Taihu, was found to release algicidal compounds into its environment. nih.govresearchgate.net Through extraction and chromatography, two active compounds were identified: hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (S-5A) and 3-isopropyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (S-5B). nih.gov Both compounds displayed high levels of algicidal activity against M. aeruginosa. nih.govresearchgate.net The LD50 values were determined to be 5.7 µg/ml for S-5A and 19.4 µg/ml for S-5B, indicating potent activity. nih.gov The research also noted that these compounds induced significant morphological changes in the algal cells. nih.gov This was the first report of 3-isopropyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione possessing algicidal properties, highlighting the potential of these compounds for controlling cyanobacterial blooms. nih.gov

**Table 2: Algicidal Activity of Pyrrolo[1,2-a]pyrazine Analogues against *Microcystis aeruginosa***

Compound Name Designation Source Organism LD50 Value (µg/ml)
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione S-5A Bacillus sp. Lzh-5 5.7 nih.gov
3-Isopropyl-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione S-5B Bacillus sp. Lzh-5 19.4 nih.gov

Anti-inflammatory Research (e.g., Interleukin-6 (IL-6) Inhibition)

The pyrrolo[1,2-a]pyrazine scaffold has been investigated for its potential as an anti-inflammatory agent. researchgate.net Interleukin-6 (IL-6) is a key pro-inflammatory cytokine involved in a wide range of inflammatory diseases, making it an important target for therapeutic intervention. nih.govmdpi.com

In one study, three derivatives of pyrrolo[1,2-a]pyrazine were synthesized using a palladium-catalyzed intermolecular cycloisomerization strategy. researchgate.netdntb.gov.ua These compounds were evaluated for their in vitro anti-inflammatory effects by measuring their ability to inhibit IL-6. dntb.gov.ua All three derivatives exhibited moderate inhibitory activity, with inhibition percentages ranging from 43% to 59% at a concentration of 50 µM. researchgate.netdntb.gov.ua Among the synthesized compounds, one derivative, designated 3c, showed relatively good anti-inflammatory activity. researchgate.net These results suggest that the pyrrolo[1,2-a]pyrazine core is a viable template for the development of novel IL-6 inhibitors. researchgate.net

Table 3: In Vitro IL-6 Inhibition by Pyrrolo[1,2-a]pyrazine Derivatives

Compound Class Concentration IL-6 Inhibition
Synthesized Pyrrolo[1,2-a]pyrazine Derivatives 50 µM 43-59% researchgate.netdntb.gov.ua

Modulation of Microbial Drug Efflux Transporters (e.g., Candida albicans Multidrug Transporters)

Multidrug resistance (MDR) in pathogenic microbes is a major clinical challenge, often mediated by the overexpression of drug efflux pumps that expel therapeutic agents from the cell. nih.gov The modulation of these transporters is a key strategy to overcome resistance. Derivatives of the pyrrolo[1,2-a]quinoxaline scaffold, a related heterocyclic system, have been evaluated for their ability to inhibit two major multidrug transporters in the pathogenic yeast Candida albicans: CaCdr1p and CaMdr1p. nih.govnih.gov

In a study of twenty-nine newly synthesized piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, twenty-three compounds were found to be dual inhibitors of both CaCdr1p and CaMdr1p. nih.gov The inhibitory activity was assessed by monitoring the efflux of the fluorescent substrate Nile Red. nih.gov Furthermore, two specific compounds, 1d and 1f, demonstrated a synergistic effect when combined with the antifungal drug fluconazole in a yeast strain overexpressing the CaMdr1p transporter, indicating potent chemosensitization. nih.gov Separately, an in silico model predicted that the compound hexahydropyrrolo[1,2-a]pyrazine-1,4-dione has a high binding energy and inhibition rate against Candida albicans. nih.gov These findings position pyrrolo[1,2-a]pyrazine-based structures as promising modulators of fungal efflux pumps.

Table 4: Activity of Pyrrolo[1,2-a]pyrazine Analogues on Candida albicans Efflux Pumps

Compound Class/Name Target Transporter(s) Key Finding
Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives CaCdr1p, CaMdr1p 23 out of 29 compounds showed dual inhibition nih.gov
Compounds 1d and 1f CaMdr1p Synergistic effect with fluconazole nih.gov
Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione Candida albicans (in silico) Predicted high binding energy and inhibition rate nih.gov

Neurobiological Activity in Animal Models: Mechanistic Insights and SAR Derivations

The translocator protein (TSPO) is a promising molecular target for the development of neuropsychotropic drugs, particularly anxiolytics, that may lack the side effects associated with benzodiazepines. nih.gov A series of novel N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamides have been designed and synthesized as new TSPO ligands. nih.govresearchgate.net

Several of these derivatives demonstrated anxiolytic activity in mouse models, including the "open field" and "elevated plus maze" tests. nih.govresearchgate.net One compound, GML-11 (N-benzyl-N,1-diphenylpyrrolo[1,2-a]pyrazine-3-carboxamide), was particularly effective, showing anxiolytic action at a dose range of 0.001 to 0.100 mg/kg. nih.gov Another promising agent identified was N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxyamide, which showed anti-anxiety activity over a wide range of doses. researchgate.net The design process for these compounds utilized molecular modeling and docking analysis, and structure-activity relationship (SAR) studies were conducted to understand the chemical features essential for their biological activity. nih.govresearchgate.net

In a separate line of research, 3D-QSAR (Quantitative Structure-Activity Relationship) methods were used to study phenylethynyl-pyrrolo[1,2-a]pyrazine analogues as antagonists for the metabotropic glutamate receptor 5 (mGluR5), another important target in the central nervous system. asianpubs.org These computational studies helped to elucidate the three-dimensional structural features required for antagonistic activity, providing a basis for the rational design of new, more potent mGluR5 antagonists. asianpubs.org

Advanced Characterization and Analytical Methodologies in Pyrrolo 1,2 a Pyrazine Research

The unambiguous determination of the chemical structure and purity of novel compounds is a cornerstone of chemical research. For the pyrrolo[1,2-a]pyrazine (B1600676) scaffold, a combination of advanced spectroscopic, crystallographic, and chromatographic techniques is employed to ensure the precise characterization of newly synthesized derivatives. These methods provide a comprehensive understanding of the molecule's connectivity, three-dimensional arrangement, and sample purity.

Future Directions and Emerging Research Perspectives for Pyrrolo 1,2 a Pyrazin 1 Amine in Chemical Science

Exploration of Novel and Efficient Synthetic Routes and Reaction Cascades

The development of new synthetic methodologies is paramount for expanding the chemical diversity of pyrrolo[1,2-a]pyrazine (B1600676) derivatives. Future research is increasingly focused on atom-economical and environmentally benign processes.

One promising area is the advancement of multicomponent reactions (MCRs) . The Ugi four-component reaction, for example, has been utilized to produce polysubstituted pyrrole (B145914) diketopiperazines, which can be spontaneously cyclized to form the pyrrolo[1,2-a]pyrazine core. mdpi.com Further exploration of novel MCRs could provide direct access to a wide array of substituted pyrrolo[1,2-a]pyrazin-1-amine analogs in a single step.

Reaction cascades , which involve sequential transformations in a one-pot setting, represent another efficient strategy. Researchers have developed cascade reactions involving Paal-Knorr pyrrole synthesis followed by lactamization to construct complex tetracyclic systems containing the pyrrolo[1,2-a]pyrazinone core. mdpi.com Future work could adapt these principles to design cascades that terminate in the formation of the amine functionality. An efficient reaction cascade has been reported for the synthesis of related pyrrolo[1,2-a]quinolines, which exploits the in-situ transformation of propargylic alcohols into transient allenes, followed by trapping by the pyrrole ring. worktribe.comnih.gov Such innovative cascade strategies minimize waste and purification steps, aligning with the principles of green chemistry.

Additionally, novel cyclization strategies are being explored. Methods starting from functionalized pyrroles, such as N-alkylation of methyl pyrrole-2-carboxylate followed by cyclization, have been established for aryl-substituted derivatives. nih.gov Palladium-catalyzed intramolecular cyclizations also offer a regiodivergent route to the pyrrolo[1,2-a]pyrazine scaffold. mdpi.com

Synthetic StrategyDescriptionKey FeaturesRelevant Compounds/Scaffolds
Multicomponent Reactions (MCRs) Combining three or more reactants in a single operation to form a complex product.High efficiency, atom economy, diversity-oriented.Polysubstituted pyrrole diketopyrazines mdpi.com
Reaction Cascades Multiple bond-forming transformations occur in a single pot without isolating intermediates.Step economy, reduced waste, increased complexity.Palau'amine core mdpi.com, Pyrrolo[1,2-a]quinolines worktribe.comnih.gov
Novel Cyclizations New methods for ring formation, often catalyzed by transition metals.High yields, regioselectivity, functional group tolerance.Aryl-2-methyl-1-pyrrolo[1,2-a]pyrazinones nih.gov
Mechanochemical Synthesis Using mechanical force to induce chemical reactions.Solvent-free, rapid reaction times, green chemistry.Pyrrolo[1,2-a]quinazoline-1,5-dione derivatives mdpi.com

Development of Advanced Computational Models for Predictive Design and Target Prediction

Computational chemistry is an indispensable tool for accelerating the discovery of novel compounds with desired properties. For the pyrrolo[1,2-a]pyrazine scaffold, advanced computational models are being developed for predictive design and to identify potential biological targets.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are crucial for understanding how structural modifications affect biological activity. For a series of phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives acting as mGluR5 antagonists, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. asianpubs.org These models provide contour maps that visualize the spatial regions where steric, electrostatic, hydrophobic, and hydrogen-bonding properties influence potency, thereby guiding the design of more effective antagonists. asianpubs.org The analysis from these models suggested that electropositive groups and hydrogen bond acceptors on specific substituents are beneficial for activity, while bulky groups are disfavored. asianpubs.org

Molecular docking is another powerful technique used to predict the binding orientation and affinity of a ligand to a specific protein target. This method has been applied to related heterocyclic systems to understand their interactions with kinase active sites, such as the DDR2 receptor. nih.gov Applying similar docking protocols to this compound derivatives could help identify new potential kinase targets or elucidate binding modes at known receptors.

Furthermore, Time-Dependent Density Functional Theory (TD-DFT) calculations are emerging as a key tool for predicting the photophysical properties of these compounds, which is essential for their development in materials science. nih.gov

Computational ModelApplicationInsights Gained for Pyrrolo[1,2-a]pyrazine & Related Scaffolds
3D-QSAR (CoMFA/CoMSIA) Predictive design, understanding structure-activity relationships.Identifies key structural features (electrostatics, sterics) required for mGluR5 antagonist activity. asianpubs.org
Molecular Docking Target identification, prediction of binding modes and affinities.Elucidates interactions with kinase active sites, guiding inhibitor design. nih.gov
TD-DFT Predicting photophysical properties (absorption, emission).Understanding electronic transitions for applications in bioimaging and optoelectronics. nih.gov

Identification of New Biological Targets and Elucidation of Novel Mechanisms of Action

Derivatives of the pyrrolo[1,2-a]pyrazine core have demonstrated a wide range of biological activities, suggesting that this scaffold can interact with multiple biological targets. A key future direction is the identification of novel targets for this chemical class and a deeper understanding of their mechanisms of action.

Known targets for compounds featuring this scaffold include:

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5): Phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives have been reported as potent and selective non-competitive mGluR5 antagonists. asianpubs.orgresearchgate.net

Translocator Protein (TSPO): Certain N-benzyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamides are ligands for the 18 kDa translocator protein (TSPO) and exhibit anxiolytic activity that is dependent on neurosteroid biosynthesis. researchgate.netdntb.gov.ua

Poly(ADP-ribose) polymerase-1 (PARP-1): Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives have been identified as inhibitors of PARP-1. mdpi.com

FTase-p38 Signaling Axis: The anticancer activity of some derivatives has been associated with the FTase-p38 signaling pathway. nih.gov

Emerging research on related fused heterocyclic systems suggests other potential avenues. For instance, the related pyrrolo[2,1-f] mdpi.comnih.govnih.govtriazine scaffold is a key component in several kinase inhibitors, indicating that pyrrolo[1,2-a]pyrazines could be explored for activity against various kinases involved in cancer. nih.gov Similarly, studies on other heterocyclic compounds have identified tubulin polymerization as a mechanism of antiproliferative activity, presenting another pathway to investigate for pyrrolo[1,2-a]pyrazine derivatives. nih.gov

Derivative ClassBiological TargetAssociated Activity
Phenylethynyl-pyrrolo[1,2-a]pyrazinesmGluR5Antagonist (potential CNS applications) researchgate.net
Pyrrolo[1,2-a]pyrazine-3-carboxamidesTranslocator Protein (TSPO)Anxiolytic researchgate.net
Pyrrolo[1,2-a]pyrazin-1(2H)-onesPARP-1Anticancer mdpi.com
Substituted Pyrrolo[1,2-a]pyrazinesFTase-p38 signaling axisAnticancer nih.gov
Chiral Pyrrolo[1,2-a]pyrazinesUnknown (Phenotypic)Anticonvulsant nih.gov

Development and Application as Molecular Probes and Chemical Tools in Biological Systems

The unique structural and photophysical properties of the pyrrolo[1,2-a]pyrazine core make it an attractive scaffold for the development of molecular probes and chemical tools for studying biological systems. The fusion of the electron-rich pyrrole ring with the electron-deficient pyrazine (B50134) ring can give rise to compounds with interesting fluorescence properties.

Research on related pyrrolo[1,2-a]quinoxaline (B1220188) and benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids has shown that these molecules can exhibit strong fluorescence, including deep blue emission. nih.govrsc.org Some of these compounds demonstrate good cell permeability and have been used for bioimaging, with specific localization in subcellular organelles such as lysosomes. nih.govacs.org This suggests a significant opportunity to design and synthesize novel this compound-based fluorophores.

Future efforts will likely focus on:

Tuning Photophysical Properties: Systematically modifying the substitution pattern on the pyrrolo[1,2-a]pyrazine ring to control the absorption and emission wavelengths, quantum yields, and Stokes shifts.

Organelle-Specific Probes: Incorporating specific functional groups that can direct the molecule to particular subcellular compartments (e.g., mitochondria, endoplasmic reticulum) to visualize cellular architecture and dynamics.

Biosensors: Designing derivatives whose fluorescence properties change in response to specific biological analytes, such as metal ions, reactive oxygen species (ROS), or enzyme activity.

Integration into Materials Science for Photofunctional and Optoelectronic Applications

The promising photophysical properties of the pyrrolo[1,2-a]pyrazine scaffold extend its potential utility beyond biology and into the realm of materials science, particularly for photofunctional and optoelectronic applications.

A key area of interest is the development of materials for Organic Light-Emitting Diodes (OLEDs) . Certain benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrids exhibit aggregation-induced blue-shifted emission, a valuable property for solid-state lighting and display applications. nih.gov Related nitrogen-fused heterocycles are being investigated as blue-emitting luminophores and as candidates for thermally activated delayed fluorescence (TADF) emitters, which can achieve high efficiency in OLEDs. researchgate.netmdpi.com

The dual electron donor/acceptor nature of the pyrrole-pyrazine core in related systems like pyrrolo[1,2-a]quinoxalines leads to environmental responsiveness and aggregation-induced emission (AIE), where the molecules are non-emissive in solution but become highly fluorescent in the aggregated state. nih.govacs.org Harnessing these properties could lead to the creation of novel sensors and smart materials. Future research in this area will focus on synthesizing this compound derivatives and characterizing their potential as stable, efficient emitters for next-generation optoelectronic devices.

Q & A

Basic Research Questions

Q. What are the foundational synthetic methods for pyrrolo[1,2-a]pyrazin-1-amine derivatives?

  • Methodological Answer : Three primary approaches are widely used:

  • One-step cyclization : Reacting 2-(acylethynyl)pyrroles with propargylamine under Cs₂CO₃ catalysis yields pyrrolo[1,2-a]pyrazines via intramolecular cyclization .
  • Palladium-catalyzed arylation : Aryl bromides undergo direct C6-arylation with pyrrolo[1,2-a]pyrazine cores, enabling functionalization of the scaffold .
  • Catalyst-free one-pot synthesis : Bromopyruvate and pyrrole derivatives react without catalysts to form pyrrolo[1,2-a]quinoxaline hybrids, ideal for rapid library generation .
    • Key Considerations : Yield optimization depends on solvent choice, temperature, and catalyst loading.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions, particularly for cyclized products .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry and ring conformation, especially for hydrogenated derivatives .

Advanced Research Questions

Q. How can researchers address discrepancies in reported synthetic yields for this compound derivatives?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction intermediates via time-resolved NMR or HPLC to identify rate-limiting steps .
  • Computational Modeling : DFT calculations predict transition states and energy barriers, guiding optimization of base catalysts (e.g., Cs₂CO₃ vs. K₂CO₃) .
  • Parameter Screening : Use Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. EtOAc) and temperature gradients .

Q. What strategies enhance the biological activity of this compound derivatives against kinase targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Introduce substituents at C3/C6 positions to improve binding affinity. For example, fluorinated groups enhance lipophilicity and target engagement .
  • Molecular Docking : Simulate interactions with kinase active sites (e.g., CK2 or lipoxygenase) to prioritize derivatives for synthesis .
  • In Vitro Assays : Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) to quantify IC₅₀ values .

Q. How does hydrogenation of the pyrrolo[1,2-a]pyrazine core influence bioactivity and stability?

  • Methodological Answer :

  • Hydrogenation Effects : Partial or full saturation of the bicyclic ring reduces planarity, altering binding to flat enzymatic pockets (e.g., DNA intercalation). Tetrahydropyrrolo derivatives show improved metabolic stability in hepatic microsome assays .
  • Case Study : Dihydropyrrolo[1,2-a]imidazoles exhibit enhanced CNS permeability due to increased logP values .

Biological and Pharmacological Questions

Q. What methodologies evaluate the antimicrobial potential of this compound derivatives?

  • Methodological Answer :

  • Disk Diffusion Assays : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Derivatives with 2-thienyl moieties show broad-spectrum activity .
  • Biofilm Inhibition : Use crystal violet staining to assess disruption of microbial biofilms .
  • Mechanistic Studies : Flow cytometry quantifies membrane depolarization in treated bacterial cells .

Q. How can this compound derivatives be optimized for anti-inflammatory applications?

  • Methodological Answer :

  • Lipoxygenase (LOX) Inhibition : High-throughput screening with soybean LOX identifies triazine derivatives with fluorine substituents as potent inhibitors .
  • Cytokine Profiling : ELISA-based assays measure TNF-α and IL-6 suppression in macrophage cell lines (e.g., RAW 264.7) .

Data Analysis and Experimental Design

Q. What statistical approaches resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies using standardized metrics (e.g., pIC₅₀) and apply multivariate regression to identify confounding variables (e.g., assay type) .
  • Machine Learning : Train models on published datasets to predict bioactivity cliffs and prioritize compounds for retesting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.